

# The Biological Activity of Methylnpiperidino Pyrazole (MPP): A Technical Guide

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## Compound of Interest

Compound Name: *Methylnpiperidino pyrazole*

Cat. No.: *B1139117*

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## Abstract

**Methylnpiperidino pyrazole** (MPP) is a potent and highly selective nonsteroidal antagonist of Estrogen Receptor  $\alpha$  (ER $\alpha$ ).<sup>[1][2]</sup> This pyrazole derivative has become a critical pharmacological tool for elucidating the distinct biological roles of ER $\alpha$  versus ER $\beta$ .<sup>[1]</sup> MPP exhibits significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those of endometrial origin.<sup>[3][4]</sup> This technical guide provides a comprehensive overview of the biological activity of MPP, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

## Introduction

Estrogen receptors, existing as two primary subtypes, ER $\alpha$  and ER $\beta$ , are ligand-activated transcription factors that mediate the physiological effects of estrogens. Their differential expression and functional roles in various tissues have made subtype-selective modulators highly sought after for both research and therapeutic applications. **Methylnpiperidino pyrazole** (MPP) emerged from the development of basic side-chain pyrazoles designed to exhibit high affinity and selectivity for ER $\alpha$ , acting as a pure antagonist at this receptor subtype.<sup>[1]</sup> Structurally, MPP is 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole.<sup>[5]</sup> Its selectivity allows for the specific interrogation of ER $\alpha$ -mediated signaling pathways and has been instrumental in defining the receptor's role in various physiological and pathological processes, including cancer.<sup>[1][6]</sup>

## Mechanism of Action

MPP exerts its biological effects primarily through competitive antagonism of the Estrogen Receptor  $\alpha$  (ER $\alpha$ ). It binds to the ligand-binding domain of ER $\alpha$  with high affinity, preventing the binding of the endogenous agonist, 17 $\beta$ -estradiol (E2).[1] This blockade of agonist binding inhibits the conformational changes in the receptor necessary for its activation and subsequent downstream signaling events. As a result, MPP effectively silences ER $\alpha$ -mediated gene transcription.[3][6]

MPP's selectivity for ER $\alpha$  over ER $\beta$  is a key feature of its pharmacological profile. This selectivity is attributed to specific structural interactions within the ligand-binding pocket of ER $\alpha$ . [1] By selectively inhibiting ER $\alpha$ , MPP allows researchers to dissect the specific contributions of this receptor subtype to estrogen signaling in cells and tissues that express both ER $\alpha$  and ER $\beta$ .

## Quantitative Biological Data

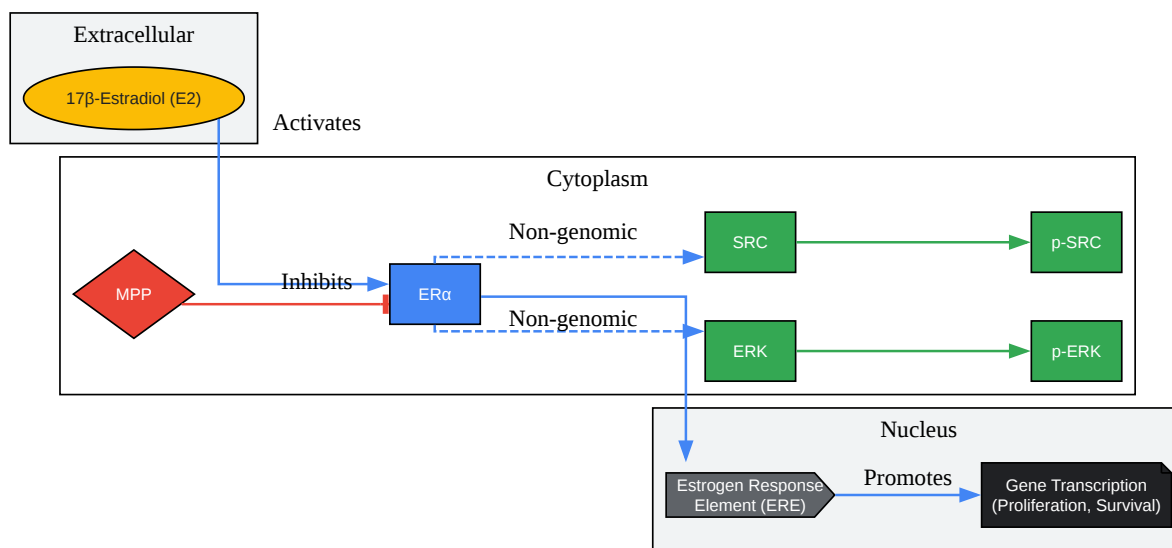
The biological activity of **Methylpiperidino pyrazole** has been quantified in various in vitro assays. The following tables summarize the key quantitative data available.

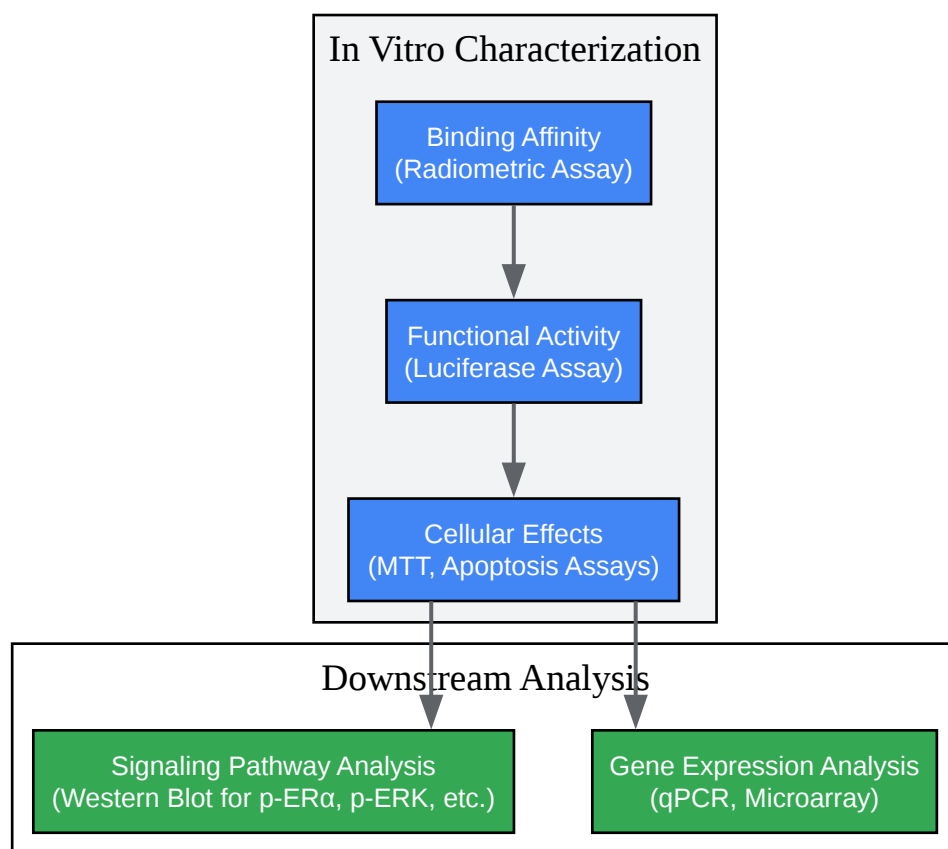
Parameter	Receptor	Value	Assay	Reference
Ki	Human ER $\alpha$	5.6 nM	Competitive Radiometric Binding Assay	[6]
Human ER $\beta$	2.3 $\mu$ M	Competitive Radiometric Binding Assay	[6]	
Ki	ER $\alpha$	2.7 nM	Not Specified	[1]
IC50	ER $\alpha$ Transcriptional Activation	80 nM	Luciferase Reporter Gene Assay	[4][6]
IC50	Cell Viability (RL95-2 cells)	20.01 $\mu$ M	MTT Assay	[4]

Compound	Receptor	Relative Binding Affinity (RBA, Estradiol = 100%)	Reference
MPP	ER $\alpha$	12%	[7]
ER $\beta$	Not reported as a percentage, but significantly lower than ER $\alpha$	[7]	
MPrP (an analog of MPP)	ER $\alpha$	5.1%	[7]
ER $\beta$	Not reported as a percentage, but significantly lower than ER $\alpha$	[7]	

## Signaling Pathways

MPP's antagonism of ER $\alpha$  impacts downstream signaling pathways involved in cell proliferation, survival, and apoptosis.





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Address: 3281 E Guasti Rd  
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